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Compound of Interest

Compound Name:
3-Chloro-6-(3-

methylphenyl)pyridazine

CAS No.: 66549-34-6

Cat. No.: B1625907

Get Quote

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and

Drug Discovery Researchers

Chemical Identity & Digital Signatures
This section establishes the precise structural definition of the compound. As a specific

regioisomer of the chlorophenylpyridazine scaffold, this molecule serves as a critical "linchpin"

intermediate in the synthesis of bi-heteroaryl therapeutics, particularly for p38 MAPK and

GABA-A receptor modulation.
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Property Specification

IUPAC Name 3-Chloro-6-(3-methylphenyl)pyridazine

Molecular Formula

Molecular Weight 204.66 g/mol

Canonical SMILES Cc1cccc(c1)c2ccc(Cl)nn2

InChI String
InChI=1S/C11H9ClN2/c1-8-2-1-3-9(4-8)11-7-6-

10(12)14-13-11/h1-4,6-7H,1H3

InChI Key
MCDSGZGKYCPLMT-UHFFFAOYSA-

N(Predicted based on structure)

Structural Class 3,6-Disubstituted Pyridazine / Biaryl

Structural Analysis
The molecule features a pyridazine core (1,2-diazine) substituted at the 3- and 6-positions.

Position 3 (Chlorine): An electrophilic handle highly activated for Nucleophilic Aromatic

Substitution (

) due to the electron-deficient nature of the diazine ring.

Position 6 (3-Tolyl): A lipophilic aryl group. The meta-methyl substitution provides distinct

metabolic stability and conformational entropy compared to its para-isomer analogues, often

improving solubility in downstream drug candidates.

Synthetic Architecture
The synthesis of 3-chloro-6-(3-methylphenyl)pyridazine is non-trivial due to the symmetry of

the starting material (3,6-dichloropyridazine). A controlled desymmetrization strategy is required

to prevent the formation of the bis-arylated byproduct.

Core Pathway: Suzuki-Miyaura Desymmetrization
The most robust industrial route utilizes a Palladium-catalyzed cross-coupling between 3,6-

dichloropyridazine and (3-methylphenyl)boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1625907/docs?utm_src=pdf-body#technical-monograph-3-chloro-6-3-methylphenyl-pyridazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,6-Dichloropyridazine
(Excess 1.5 eq)

Pd-Complex
Intermediate

(3-Methylphenyl)boronic acid
(1.0 eq)

Pd(PPh3)4 (3-5 mol%)
Na2CO3 (2M aq)

Catalysis

3-Chloro-6-(3-methylphenyl)pyridazine
(Major Product)Reductive Elimination

Bis-coupled Byproduct
(Minor, minimized by stoichiometry)

Over-reaction

Click to download full resolution via product page

Figure 1: Controlled Suzuki-Miyaura desymmetrization workflow. Stoichiometry control is the

critical quality attribute (CQA).

Experimental Protocol
Objective: Selective mono-arylation of 3,6-dichloropyridazine.

Reagents:

3,6-Dichloropyridazine (1.5 equiv) – Excess is crucial to suppress bis-coupling.

(3-Methylphenyl)boronic acid (1.0 equiv).

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

, 0.05 equiv).

Base:

(2.0 equiv, 2M aqueous solution).

Solvent: 1,4-Dioxane (degassed).

Procedure:

Step 1 (Inerting): Charge a reaction vessel with 3,6-dichloropyridazine, boronic acid, and

catalyst under an argon or nitrogen atmosphere.
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Step 2 (Solvation): Add degassed 1,4-dioxane and the aqueous base.

Step 3 (Reflux): Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (30%

EtOAc/Hexane) or LC-MS. The product will appear as a new UV-active spot; the bis-

coupled impurity runs higher (more non-polar).

Step 4 (Workup): Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash

combined organics with brine, dry over

, and concentrate.

Step 5 (Purification): Flash column chromatography on silica gel. Elute with a gradient of

Hexanes

20% EtOAc/Hexanes.

Expert Insight: If

is unavailable,

is a superior alternative for sterically hindered boronic acids, though less necessary for the
meta-tolyl system.

Reactivity Profile & Derivatization
Once synthesized, the 3-chloro group serves as a versatile "warhead" for further

functionalization. The pyridazine ring is electron-deficient (similar to pyridine but more reactive),

facilitating

reactions without strong electron-withdrawing groups (EWGs) elsewhere on the ring.

Divergent Synthesis Map
The following diagram illustrates the primary transformations accessible from this scaffold.
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Figure 2: Functionalization pathways. The scaffold acts as a precursor for three distinct classes

of bioactive heterocycles.

Mechanistic Considerations
Reactivity: The nitrogen atoms at positions 1 and 2 pull electron density, making C3 highly
electrophilic. Reactions with amines (e.g., morpholine, piperazine) proceed readily in polar
aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).

Hydrazinolysis: Reaction with hydrazine hydrate yields the 3-hydrazinyl derivative, which is

the immediate precursor to triazolo[4,3-b]pyridazines, a scaffold famously associated with

anxiolytic drugs (e.g., relatives of CL-218,872).

Medicinal Chemistry Applications
The 3-chloro-6-(3-methylphenyl)pyridazine scaffold is rarely a final drug but is a ubiquitous

intermediate in the synthesis of:

p38

MAPK Inhibitors: The pyridazine ring serves as a hinge-binder mimetic. The meta-tolyl group
occupies the hydrophobic pocket II of the kinase, providing selectivity over other kinases.
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GABA-A Receptor Ligands: Specifically, 3-alkoxy-6-arylpyridazines act as benzodiazepine

site agonists or inverse agonists.

Agrochemicals: Pyridazinone herbicides often share this synthetic lineage, where the

chlorine is hydrolyzed to a ketone (pyridazinone) or substituted with ether linkages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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